

2-Ethyl-3-nitroquinoline: A Technical Guide for Chemical Researchers

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Compound of Interest

Compound Name: **2-Ethyl-3-nitroquinoline**

Cat. No.: **B15069625**

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Foreword: This document provides a comprehensive technical overview of **2-Ethyl-3-nitroquinoline**, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Due to a notable scarcity of published experimental data for this specific molecule, this guide synthesizes information from closely related analogues and established principles of organic chemistry to predict its properties, reactivity, and potential biological significance. All predicted data should be treated as hypothetical until validated by empirical studies.

Molecular and Physicochemical Properties

2-Ethyl-3-nitroquinoline is a derivative of quinoline, a bicyclic heteroaromatic compound. The presence of an ethyl group at the 2-position and a nitro group at the 3-position significantly influences its electronic properties and reactivity.

Structural and Basic Chemical Data

While experimental data on the physical properties of **2-Ethyl-3-nitroquinoline** are not readily available in the current literature, its basic molecular identifiers have been established.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₀ N ₂ O ₂	PubChem
Molecular Weight	202.21 g/mol	PubChem
IUPAC Name	2-ethyl-3-nitroquinoline	-
CAS Number	Not assigned	-
Predicted LogP	~2.5 - 3.5	ChemDraw Prediction
Predicted pKa (basic)	~2.0 - 3.0 (for the quinoline nitrogen)	Based on substituted quinolines

Predicted Physical Properties

The following physical properties are estimated based on trends observed in similar quinoline derivatives. These values await experimental confirmation.

Property	Predicted Value	Rationale
Melting Point	80 - 100 °C	Introduction of polar nitro and non-polar ethyl groups on the quinoline core.
Boiling Point	> 300 °C	High molecular weight and polar nature.
Appearance	Pale yellow to yellow crystalline solid	Typical for nitroaromatic compounds.
Solubility	Soluble in organic solvents (e.g., DMSO, DMF, Chloroform); sparingly soluble in water.	Aromatic structure with a polar nitro group.

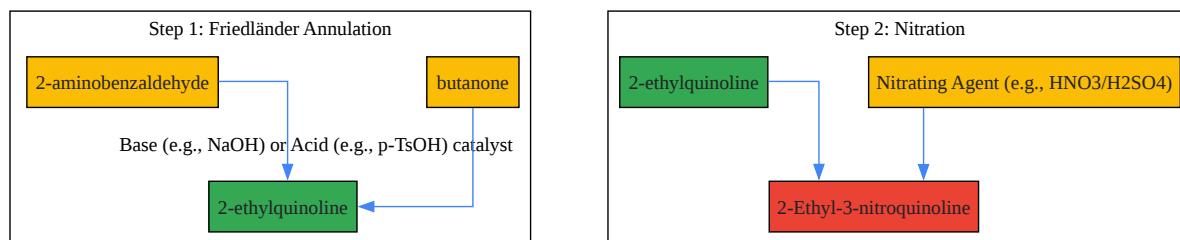
Proposed Synthesis and Experimental Protocol

A definitive, published synthesis for **2-Ethyl-3-nitroquinoline** is not available. However, a plausible synthetic route can be proposed based on established methodologies for the

synthesis of substituted quinolines and subsequent nitration. A potential two-step process is outlined below.

Proposed Synthetic Pathway

A logical approach involves the construction of the 2-ethylquinoline core followed by regioselective nitration. The Friedländer annulation is a classic and versatile method for quinoline synthesis.



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Figure 1: Proposed two-step synthesis of **2-Ethyl-3-nitroquinoline**.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Ethylquinoline via Friedländer Annulation

- Reaction Setup: To a solution of 2-aminobenzaldehyde (1.0 eq) in ethanol, add butanone (1.2 eq).
- Catalysis: Add a catalytic amount of sodium hydroxide (0.1 eq) or p-toluenesulfonic acid (0.1 eq).
- Reaction Conditions: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

- **Work-up and Purification:** Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-ethylquinoline.

Step 2: Nitration of 2-Ethylquinoline

- **Reaction Setup:** In a round-bottom flask cooled in an ice bath (0-5 °C), slowly add 2-ethylquinoline (1.0 eq) to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid (1:1 v/v).
- **Reaction Conditions:** Stir the reaction mixture at 0-5 °C for 1-2 hours. The directing effects of the ethyl group (ortho-, para-directing) and the quinoline nitrogen (meta-directing to the benzene ring) will influence the regioselectivity. Nitration at the 3-position is anticipated due to the deactivation of the benzene ring by the protonated quinolinium ion and activation of the pyridine ring by the ethyl group.
- **Work-up and Purification:** Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. A precipitate should form. Filter the solid, wash with cold water, and dry under vacuum. Recrystallize the crude product from ethanol to obtain pure **2-Ethyl-3-nitroquinoline**.

Predicted Chemical Reactivity and Spectral Properties

The reactivity of **2-Ethyl-3-nitroquinoline** is governed by the interplay of the electron-donating ethyl group and the electron-withdrawing nitro group on the quinoline scaffold.

Reactivity Profile

- **Nucleophilic Aromatic Substitution:** The electron-withdrawing nitro group at the 3-position makes the 2- and 4-positions of the quinoline ring susceptible to nucleophilic attack.
- **Reduction of the Nitro Group:** The nitro group can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C), which would provide access to 2-ethylquinolin-3-amine, a potentially useful building block for further functionalization.

- Electrophilic Aromatic Substitution: The quinoline ring is generally deactivated towards electrophilic substitution, especially under acidic conditions where the nitrogen is protonated. Any substitution would likely occur on the benzene portion of the ring system.

Predicted Spectral Data

Based on data from other nitroquinolines, the following spectral characteristics are anticipated.

[1][2]

Technique	Predicted Observations
¹ H NMR	Aromatic protons of the quinoline ring (δ 7.5-9.0 ppm), a quartet for the methylene protons of the ethyl group (δ ~3.0 ppm), and a triplet for the methyl protons of the ethyl group (δ ~1.4 ppm).
¹³ C NMR	Resonances for the quinoline carbons (δ 120-150 ppm), with the carbon bearing the nitro group shifted downfield. Resonances for the ethyl group carbons.
FT-IR (cm^{-1})	Characteristic peaks for C=C and C=N stretching in the aromatic ring (1500-1600 cm^{-1}), strong asymmetric and symmetric N-O stretching of the nitro group (~1530 and ~1350 cm^{-1}), and C-H stretching of the ethyl group (~2900-3000 cm^{-1}).
Mass Spectrometry (EI)	A molecular ion peak (M^+) at $\text{m/z} = 202$. Fragmentation may involve the loss of the nitro group (NO_2) and cleavage of the ethyl group.

Potential Biological Activity and Signaling Pathways

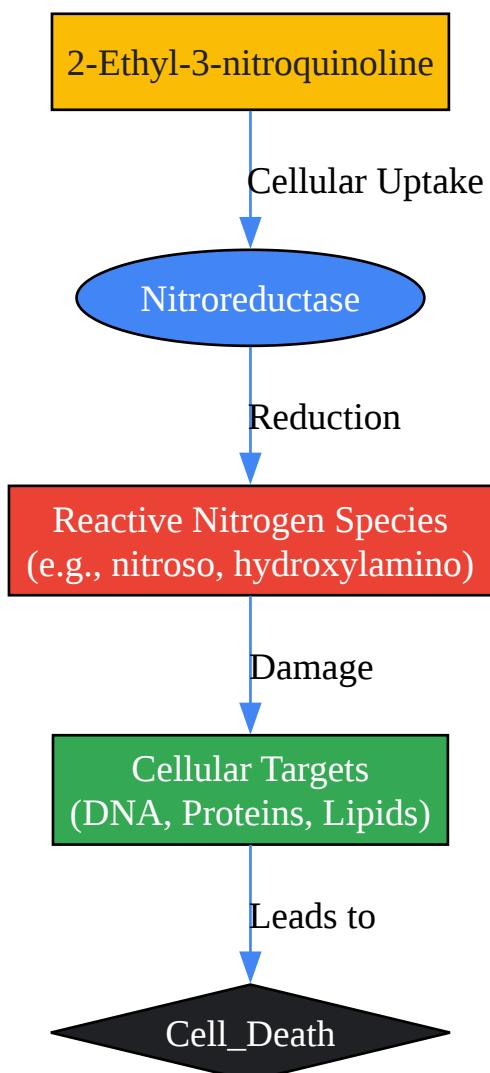
While no biological studies have been reported for **2-Ethyl-3-nitroquinoline** specifically, the broader class of nitroquinolines has demonstrated significant pharmacological potential.[3][4][5]

Antimicrobial and Anticancer Potential

Many nitroaromatic compounds exhibit biological activity that is dependent on the bioreduction of the nitro group to generate reactive nitrogen species, which can induce cellular damage in pathogens or cancer cells.^[3] Quinoline derivatives, on the other hand, are known to intercalate with DNA and inhibit key enzymes such as topoisomerases.^[6] The combination of these two pharmacophores in **2-Ethyl-3-nitroquinoline** suggests a high likelihood of antimicrobial and/or anticancer properties.

Generalized Signaling Pathway for Nitroaromatic Compounds

The mechanism of action for many nitroaromatic drugs involves intracellular activation by nitroreductases.



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Figure 2: Generalized mechanism of action for nitroaromatic compounds.

Conclusion and Future Directions

2-Ethyl-3-nitroquinoline represents an under-explored molecule with significant potential in drug discovery and materials science. This guide provides a foundational, albeit predictive, overview of its chemical properties and potential applications. Future research should prioritize the following:

- Development and optimization of a reliable synthetic route.
- Thorough experimental characterization of its physicochemical and spectral properties.
- In vitro and in vivo evaluation of its biological activities, particularly as an antimicrobial or anticancer agent.

The insights provided herein are intended to serve as a catalyst for further investigation into this promising compound and its derivatives.

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